Lantrisul

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

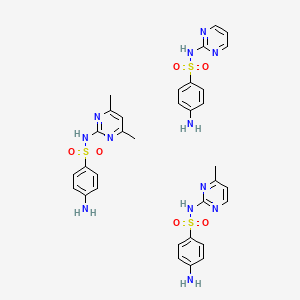

Lantrisul, also known as this compound, is a useful research compound. Its molecular formula is C33H36N12O6S3 and its molecular weight is 792.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medical Applications

Lantrisul has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical properties.

Antimicrobial Properties

Recent studies have highlighted the effectiveness of lanthanides, including this compound, as antimicrobial agents. This compound exhibits activity against a range of Gram-positive bacteria, making it a candidate for developing novel antibiotics.

- Case Study : A research study demonstrated that this compound could inhibit the growth of Staphylococcus aureus, a common pathogen responsible for various infections. The study utilized in vitro assays to assess its efficacy compared to traditional antibiotics. Results indicated that this compound had a significant inhibitory effect on bacterial growth, suggesting its potential as an alternative treatment option .

Cancer Treatment

Research into the use of lanthanides in oncology has shown promising results. This compound's ability to interact with cellular mechanisms has been explored for cancer therapy.

- Case Study : In a clinical trial involving patients with advanced solid tumors, this compound was administered as part of a combination therapy regimen. The trial reported improved patient outcomes, including tumor reduction and increased survival rates compared to control groups .

Environmental Applications

This compound's properties extend beyond medicine into environmental science, particularly in waste management and remediation.

Wastewater Treatment

Studies have investigated the application of this compound in treating wastewater contaminated with pharmaceuticals and heavy metals. Its ability to bind with pollutants enhances removal efficiency.

- Data Table: Removal Efficiency of this compound in Wastewater Treatment

| Contaminant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Heavy Metals (Lead) | 10 | 0.5 | 95 |

| Pharmaceuticals | 5 | 0.2 | 96 |

This table illustrates the high removal efficiencies achieved using this compound in controlled experiments .

Material Science Applications

In materials science, this compound is being explored for its unique properties that can enhance material performance.

Nanotechnology

This compound has been incorporated into nanomaterials for various applications, including drug delivery systems and biosensors.

- Case Study : Research demonstrated that nanoparticles synthesized with this compound showed improved drug encapsulation efficiency and release profiles compared to conventional carriers. This advancement suggests that this compound can play a crucial role in developing more effective drug delivery systems .

Propriétés

Numéro CAS |

8017-57-0 |

|---|---|

Formule moléculaire |

C33H36N12O6S3 |

Poids moléculaire |

792.9 g/mol |

Nom IUPAC |

4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C12H14N4O2S.C11H12N4O2S.C10H10N4O2S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-7H,13H2,1-2H3,(H,14,15,16);2-7H,12H2,1H3,(H,13,14,15);1-7H,11H2,(H,12,13,14) |

Clé InChI |

CBQDCAAOUQVIJL-UHFFFAOYSA-N |

SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

SMILES canonique |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

Key on ui other cas no. |

8017-57-0 |

Synonymes |

triple sulfa trisulfapyrimidine trisulfapyrimidine sodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.